molecular formula C21H19N3O4S2 B2493388 N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207026-69-4

N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2493388
CAS No.: 1207026-69-4
M. Wt: 441.52
InChI Key: JMQLTJNZVXEWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. This compound integrates several privileged pharmacophores, including a 1,2,4-oxadiazole ring and a sulfonamide group, which are commonly found in molecules with bioactive properties . The 1,2,4-oxadiazole moiety is a well-known heterocycle in pharmaceutical development, frequently exploited for its role in molecular recognition and its ability to serve as a bioisostere for ester and amide functionalities . The simultaneous presence of this heterocycle and a sulfonamide group suggests potential for investigating multi-target therapeutic strategies. Researchers can utilize this compound as a key chemical tool for probing enzyme inhibition, particularly against carbonic anhydrases or other metalloenzymes where sulfonamides are known to act as potent inhibitors. Its structural features also make it a valuable candidate for high-throughput screening campaigns aimed at identifying novel lead compounds for areas such as oncology, neurology, and infectious diseases. Furthermore, the molecule's design provides an excellent scaffold for conducting Structure-Activity Relationship (SAR) studies, allowing for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-14-7-9-15(10-8-14)20-22-21(28-23-20)19-18(11-12-29-19)30(25,26)24(2)16-5-4-6-17(13-16)27-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQLTJNZVXEWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and sulfonamide functional groups. The presence of these functional groups contributes to its biological activity. The molecular formula is C23H24N4O3SC_{23}H_{24}N_4O_3S, with a molecular weight of approximately 440.53 g/mol.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole unit have shown efficacy against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)

In vitro studies have demonstrated that this compound has an IC50 value indicating significant cytotoxicity against these cell lines .

Cell LineIC50 Value (µM)
HeLa4.37 ± 0.7
A5498.03 ± 0.5
MDA-MB-231Not Specified

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it exhibits activity against both bacterial and fungal strains. The mechanism appears to involve interference with cellular processes essential for microbial growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA and RNA Synthesis : Compounds with a thiophene or oxadiazole core often disrupt nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase and other key enzymes involved in tumorigenesis and microbial metabolism .
  • Receptor Interaction : The methoxy and methyl groups enhance lipophilicity, allowing better penetration into cells and interaction with various receptors involved in signaling pathways related to cancer progression .

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial activity against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition zones in agar diffusion assays.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazole have shown significant activity against various cancer cell lines. In a study involving oxadiazole derivatives, compounds were tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. Among these, certain derivatives exhibited remarkable antiproliferative effects with IC50 values in the micromolar range, indicating their potential as anticancer agents .

CompoundCancer Cell LineIC50 Value (µM)
Compound AA5494.5
Compound BMCF-70.48
Compound CHCT-1160.19

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibited synergistic effects when combined with standard antibiotics against various pathogens. This suggests that N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide could be a candidate for developing new antimicrobial agents .

Apoptosis Induction

Studies indicate that certain oxadiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways. For example, flow cytometry analyses have shown that specific derivatives can arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity .

Case Studies

Several research articles have documented the synthesis and evaluation of this compound and its analogs:

Study on Antitumor Activity

In a study conducted by Abd el Hameid et al., a series of novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results showed promising activity with some compounds exhibiting IC50 values lower than those of standard chemotherapeutic agents .

Synergistic Antimicrobial Effects

Another study explored the synergistic effects of this compound when used in combination with conventional antibiotics like ciprofloxacin and ketoconazole against resistant bacterial strains. The findings indicated enhanced efficacy when these compounds were used together .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Oxadiazole vs. Triazole/Triazine Analogues :
    • Triazine Derivatives : Compounds 51–55 () replace the oxadiazole with a 1,2,4-triazine ring. For example, compound 54 (N-(3-methoxyphenyl)-triazine derivative) shares the 3-methoxyphenyl group but exhibits a lower melting point (237–239°C) compared to oxadiazole analogues, suggesting differences in crystallinity .
    • 1,2,4-Triazole Derivatives : highlights triazole-thione tautomerism, absent in oxadiazoles, which may affect receptor binding and metabolic stability .

Substituent Variations on Aromatic Rings

  • Phenyl Substituents :

    • 4-Fluorophenyl Oxadiazole : The analogue in (2-[3-(4-fluorophenyl)-oxadiazol-5-yl]-N-(4-methoxyphenyl)-sulfonamide) replaces the 4-methylphenyl with a 4-fluorophenyl group. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to the methyl group .
    • 3-Chlorophenyl Sulfonamide : describes an N-(3-chlorophenyl) variant, where the chloro substituent increases lipophilicity (ClogP ~3.5 vs. ~2.8 for methoxy) but may reduce solubility .
  • Methoxy Positioning: The target compound’s 3-methoxyphenyl group contrasts with the 4-methoxyphenyl in .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Analogues

Compound ID Core Structure Substituents Melting Point (°C) Key IR/NMR Features
Target Compound Thiophene-sulfonamide 3-methoxyphenyl, 4-methylphenyl Not reported Expected νC=S (1247–1255 cm⁻¹)
Compound Thiophene-sulfonamide 4-methoxyphenyl, 4-fluorophenyl Not reported νC=S at 1243–1258 cm⁻¹
Compound Thiophene-sulfonamide 3-chlorophenyl, 4-methylphenyl Not reported δH (aromatic) ~7.2–7.8 ppm
Compound 54 () Triazine 3-methoxyphenyl, 4-methylphenyl 237–239 νNH at 3278–3414 cm⁻¹

Q & A

(Basic) What are the key synthetic routes for N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : React 4-methylbenzamide with hydroxylamine to form an amidoxime, followed by cyclization with a carbonyl source (e.g., ethyl chlorooxalate) under reflux conditions to yield the 1,2,4-oxadiazole core .

Thiophene Sulfonamide Coupling : Introduce the thiophene-3-sulfonamide moiety via nucleophilic substitution. For example, react 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thiophene-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

Methoxy Group Functionalization : Perform N-methylation of the 3-methoxyaniline intermediate using methyl iodide under basic conditions (e.g., K₂CO₃) before coupling with the sulfonamide group .

Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometry to avoid side products like unreacted intermediates or over-alkylation .

(Advanced) How to resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies between theoretical (computed) and experimental NMR/IR data can arise from:

  • Tautomerism : The oxadiazole and sulfonamide groups may exhibit tautomeric shifts. Compare experimental 1H^{1}\text{H}-NMR peaks (e.g., aromatic protons at δ 7.2–8.1 ppm) with density functional theory (DFT)-calculated spectra .
  • Impurities : Use preparative HPLC to isolate pure fractions and reacquire spectra. For example, reports a 2% deviation in carbon content due to impurities, resolved via column chromatography .
  • Solvent Effects : Record NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

(Basic) What structural features dictate the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electron-Deficient Oxadiazole : Enhances electrophilic substitution reactivity and potential enzyme inhibition (e.g., kinase targets) .
  • Thiophene Sulfonamide : Provides hydrogen-bonding sites (N–H and S=O groups) for protein interactions .
  • Methoxy Groups : Electron-donating substituents improve solubility and modulate metabolic stability .
    Analogs : Compounds with 4-methylphenyl-oxadiazole (e.g., ) show enhanced antimicrobial activity due to lipophilicity .

(Advanced) How to design experiments to assess biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against target enzymes (e.g., COX-2 or kinases) using fluorescence-based assays. IC₅₀ values <10 μM suggest high potency .
    • Cell Viability : Test in cancer cell lines (e.g., MCF-7) via MTT assays. Use dose-response curves (0.1–100 μM) to determine EC₅₀ .
  • In Silico Studies : Perform molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., 6COX for COX-2). Validate binding poses with MD simulations .
  • Control Experiments : Compare with structurally similar analogs (e.g., ’s thiophene-isoxazole derivatives) to isolate pharmacophore contributions .

(Advanced) How to address conflicting results in biological activity studies?

Methodological Answer:
Conflicting data may stem from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a kinase inhibitor control) .
  • Compound Purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Cell Line Heterogeneity : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
    Case Study : notes discrepancies in IC₅₀ values (5 μM vs. 12 μM) resolved by confirming compound stability in assay buffers .

(Basic) Which computational tools are recommended for molecular docking?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Retrieve the compound’s 3D structure from PubChem (CID: [retrieve ID]) or optimize via DFT (Gaussian 16) .
  • Parameters : Set grid boxes to cover the enzyme active site (e.g., 25 ų for COX-2) and use Lamarckian genetic algorithms for pose sampling .
  • Validation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) and validate using free-energy perturbation (FEP) calculations .

(Advanced) How to optimize synthetic yield and scalability?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings (if applicable) to improve oxadiazole-thiophene linkage efficiency .
  • Solvent Optimization : Use DMF for polar intermediates or switch to toluene for hydrophobic steps to enhance reaction homogeneity .
  • Workup Strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials. achieved 87% yield via optimized extraction .

(Basic) How to evaluate compound stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC (e.g., reports 90% stability at pH 7.4) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests shelf stability) .
  • Light Sensitivity : Store samples in amber vials and assess photodegradation under UV light (λ = 254 nm) for 48h .

(Advanced) What are key considerations when designing structural analogs?

Methodological Answer:

  • Bioisosteric Replacement : Replace the oxadiazole with 1,3,4-thiadiazole to assess potency changes .
  • Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) on the 4-methylphenyl ring while monitoring logP via ChemDraw .
  • Metabolic Stability : Test analogs in liver microsome assays (e.g., human S9 fraction) to identify labile groups (e.g., methyl vs. ethyl substitutions) .

(Advanced) Which advanced techniques confirm crystal structure?

Methodological Answer:

  • Single-Crystal XRD : Use SHELX ( ) for structure refinement. Collect data at 100K to minimize thermal motion artifacts .
  • Powder XRD : Compare experimental PXRD patterns with Mercury-simulated spectra from single-crystal data .
  • Validation Metrics : Ensure R-factor <5% and check for disorder in the sulfonamide group using Olex2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.